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Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and

insecticidal properties.[1][2] Originally isolated from the fermentation broth of the soil

actinomycete Streptomyces avermitilis, these compounds and their derivatives have become

indispensable tools in veterinary medicine, agriculture, and human health.[1][2][3] Notably, the

discovery of avermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine.

This guide provides an in-depth exploration of the intricate biosynthetic pathway of avermectin,

its regulation, and the generation of key derivatives.

The Avermectin Biosynthetic Gene Cluster
The entire enzymatic machinery required for avermectin biosynthesis is encoded within a large

gene cluster in S. avermitilis.[1][2][3] This cluster, spanning approximately 82 kb, contains 18

open reading frames (ORFs) that orchestrate the assembly, modification, and glycosylation of

the avermectin scaffold.[2] The genes are organized into functional groups responsible for

polyketide synthesis, post-polyketide modifications, and sugar biosynthesis/attachment.
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The biosynthesis of the eight naturally occurring avermectins (A1a, A2a, B1a, B2a, and their

minor 'b' components) is a multi-step process that can be divided into three main stages:

Polyketide Chain Assembly: The carbon backbone of avermectin is assembled by a type I

polyketide synthase (PKS).

Post-PKS Modifications: The linear polyketide undergoes a series of enzymatic modifications

to form the characteristic pentacyclic structure of the avermectin aglycone.

Glycosylation: The aglycone is decorated with a disaccharide of L-oleandrose.

Polyketide Chain Assembly
The initial step in avermectin biosynthesis is the formation of the polyketide chain, which is

catalyzed by a large, multi-enzyme complex known as the avermectin polyketide synthase

(AVES).[3][4] This complex is composed of four large multifunctional polypeptides (AVES 1,

AVES 2, AVES 3, and AVES 4), which are encoded by the aveA1-A4 genes.[2][4][5] The PKS

functions as an assembly line, with 12 modules responsible for the 12 condensation reactions

required to build the polyketide chain.[4][5]

The process begins with a starter unit, which is either 2-methylbutyryl-CoA or isobutyryl-CoA,

derived from the amino acids isoleucine and valine, respectively.[3][4] This starter unit

determines whether the final product will be an 'a' series (from 2-methylbutyryl-CoA) or a 'b'

series (from isobutyryl-CoA) avermectin.[1][3] The growing polyketide chain is then extended

through the sequential addition of seven acetate and five propionate units.[3][4][5] The final

step catalyzed by the PKS is the release of the completed polyketide chain through

intramolecular cyclization, forming a macrolactone.[1][3]
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Caption: Polyketide chain assembly by avermectin PKS.

Post-PKS Modifications
Following its release from the PKS, the linear polyketide undergoes a series of tailoring

reactions to form the avermectin aglycone. These modifications are catalyzed by a set of

enzymes encoded by genes within the avermectin cluster:

AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan ring

between C6 and C8.[1][3]

AveF: An NAD(P)H-dependent ketoreductase that reduces the keto group at C5 to a

hydroxyl group.[1][3]

AveC: This enzyme influences the dehydratase activity in module 2 of the PKS, affecting the

C22-C23 position and leading to the production of the 1-series (with a double bond) or 2-

series (with a hydroxyl group) avermectins.[1][3]
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AveD: A SAM-dependent O-methyltransferase that methylates the hydroxyl group at C5,

leading to the A-series avermectins.[1][3] If this methylation does not occur, the B-series

avermectins are produced.

The interplay between AveC and AveD is crucial for generating the diversity of the eight natural

avermectins.
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Caption: Post-PKS modifications leading to avermectin aglycones.

Glycosylation
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The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to

the C13 hydroxyl group of the aglycone.[3][6] The genes aveBII-BVIII are responsible for the

synthesis of the activated sugar donor, dTDP-L-oleandrose.[1][3] The glycosyltransferase

AveBI then catalyzes the transfer of the oleandrose moieties to the avermectin aglycone,

completing the biosynthesis of the final avermectin molecules.[1][3]

Biosynthesis of Avermectin Derivatives
The understanding of the avermectin biosynthetic pathway has enabled the generation of novel

derivatives through genetic engineering and semi-synthesis.

Ivermectin: This widely used derivative is produced by the chemical reduction of the C22-

C23 double bond of avermectin B1.[7] More recently, metabolic engineering approaches

have successfully created S. avermitilis strains that can produce ivermectin directly through

fermentation.[7] This was achieved by replacing the dehydratase domain in module 2 of the

PKS with a domain that fully reduces the keto group.[7][8]

Doramectin: This derivative is produced through mutational biosynthesis. A mutant strain of

S. avermitilis that is blocked in the synthesis of the natural starter units is fed with a synthetic

precursor, cyclohexanecarboxylic acid, which is then incorporated by the PKS to produce

doramectin.

Selamectin and Eprinomectin: These are also semi-synthetic derivatives with modifications

at various positions on the avermectin scaffold, leading to altered pharmacokinetic and

pharmacodynamic properties.

Regulation of Avermectin Biosynthesis
The production of avermectin is tightly regulated at the transcriptional level. The gene aveR is a

pathway-specific positive regulator, and its expression is essential for the transcription of the

other avermectin biosynthetic genes.[9][10] The expression of aveR itself is controlled by a

complex network of global and pathway-specific regulators, including TetR family regulators

and gamma-butyrolactone signaling molecules.[10][11][12] For example, the TetR-family

transcriptional regulator AveT acts as an activator of avermectin production.[10][12]

Understanding this regulatory network is crucial for developing strategies to enhance

avermectin production in industrial fermentation processes.
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Caption: Simplified regulatory network of avermectin biosynthesis.

Quantitative Data
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Parameter Value Reference

Avermectin B1a:B1b ratio 80:20 to 90:10 [1]

Ivermectin production in

engineered S. avermitilis
Small amounts detected [7]

Avermectin B1a production

increase with Co2+

supplementation

48.8% [13]

Doramectin Cmax in cattle

(200 µg/kg SC)
~32 ng/ml [14]

Ivermectin Cmax in cattle (200

µg/kg SC)
~32 ng/ml [14]

Doramectin AUC in cattle (200

µg/kg SC)
511 +/- 16 ng day/ml [14]

Ivermectin AUC in cattle (200

µg/kg SC)
361 +/- 17 ng day/ml [14]

Experimental Protocols
Gene Inactivation in S. avermitilis

Vector Construction: A gene replacement vector is constructed containing the upstream and

downstream flanking regions of the target gene, along with a selectable marker (e.g., an

apramycin resistance cassette).

Protoplast Transformation: Protoplasts of S. avermitilis are prepared by enzymatic digestion

of the mycelia. The gene replacement vector is then introduced into the protoplasts via

polyethylene glycol (PEG)-mediated transformation.

Selection of Mutants: Transformants are selected on media containing the appropriate

antibiotic. Double-crossover homologous recombination events, which result in the

replacement of the target gene with the resistance cassette, are identified by screening for

the desired phenotype (e.g., loss of avermectin production) and confirmed by PCR and

Southern blot analysis.
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Analysis of Avermectins by HPLC
Sample Preparation: Fermentation broth is extracted with an organic solvent such as ethyl

acetate. The organic layer is separated, evaporated to dryness, and the residue is

redissolved in a suitable solvent (e.g., methanol).

HPLC Conditions:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of acetonitrile and water is commonly used.

Detection: UV detection at approximately 245 nm.

Quantification: Avermectin concentrations are determined by comparing the peak areas of

the samples to a standard curve generated with known concentrations of avermectin

standards.

In Vitro Enzyme Assays
Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into

an expression vector and expressed in a suitable host, such as E. coli. The recombinant

protein is then purified using affinity chromatography.

Assay Conditions: The purified enzyme is incubated with its substrate(s) in a buffered

solution at an optimal temperature and pH.

Product Analysis: The reaction is quenched, and the products are analyzed by methods such

as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetic

parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15584946#biosynthesis-pathway-of-avermectin-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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